molecular formula C16H16FNO6S B2946980 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1105234-76-1

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Katalognummer: B2946980
CAS-Nummer: 1105234-76-1
Molekulargewicht: 369.36
InChI-Schlüssel: JUAUZGUHWRAHQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a 5-fluoro-2-methoxybenzene core linked to a benzo[d][1,3]dioxol-5-yloxy ethyl group via a sulfonamide bridge. This compound shares structural motifs with several pharmacologically active agents, including kinase inhibitors and CNS-targeting molecules .

Eigenschaften

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO6S/c1-21-14-4-2-11(17)8-16(14)25(19,20)18-6-7-22-12-3-5-13-15(9-12)24-10-23-13/h2-5,8-9,18H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAUZGUHWRAHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonamide Derivatives with Piperazine/Piperidine Moieties

Several analogs feature benzenesulfonamide cores coupled to piperazine or piperidine rings, often substituted with halogenated or trifluoromethyl groups:

Compound Name Substituents on Aromatic Rings Yield (%) Melting Point (°C) Key Properties/Applications References
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine 2,4-Difluorophenyl 67 169–170 (HCl salt) High NMR consistency; metabolic stability studies
5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-4-yl)ethyl)benzamide Pyridin-4-yl ethyl 90 N/A GRK2 inhibitor (HPLC purity >95%)
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide Triazole substituent N/A N/A Structural analog with potential kinase inhibition

Key Observations :

  • Pyridyl ethyl substituents (e.g., in ) increase water solubility and target specificity for enzymes like GRK2.

Impact of Trifluoromethyl and Halogen Substituents

Trifluoromethyl (CF₃) and halogen groups significantly alter binding affinities:

Compound Name Substituent Yield (%) Melting Point (°C) Binding Affinity Notes References
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-(trifluoromethyl)phenyl)piperazine 4-CF₃ phenyl 55 176–177 (HCl salt) Reduced yield due to steric bulk; moderate SPR binding
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine 4-Bromo phenyl 72 N/A Improved halogen bonding interactions

Key Observations :

  • CF₃ groups () reduce synthetic yields (55% vs. 72% for bromo analogs ) but enhance binding stability in surface plasmon resonance (SPR) assays.
  • Bromine substituents () may facilitate halogen bonding with protein targets.

Pharmacologically Active Analogs

Notable analogs with demonstrated biological activity:

Compound Name Activity/Application Key Data References
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-(phenylsulfonyl)piperidine Intermediate for (-)-Paroxetine synthesis 63% yield; enantioselective CuH catalysis
KCH-1521 (N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide) Talin modulator Binds talin reversibly (SPR confirmed)

Key Observations :

  • The benzo[d][1,3]dioxol-5-yloxy group is critical in enantioselective synthesis routes (e.g., (-)-Paroxetine precursor ).
  • Structural flexibility (e.g., indole ethyl groups in ) enables modulation of cytoskeletal proteins like talin.

Q & A

Basic: What are the common synthetic routes for this sulfonamide derivative?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

  • Step 1: Alkylation of sesamol (benzo[d][1,3]dioxol-5-ol) with brominated intermediates (e.g., bromoethyl or bromomethyl derivatives) in polar aprotic solvents (MeCN, DMF) using K₂CO₃ as a base .
  • Step 2: Introduction of the sulfonamide group via coupling with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
  • Purification: Column chromatography (silica gel, eluents like petroleum ether/acetone) or recrystallization to achieve >95% purity .

Basic: How is the compound structurally characterized post-synthesis?

Methodological Answer:

  • 1H NMR/13C NMR: Confirms regiochemistry and substituent integration. For example, aromatic protons from the benzo[d][1,3]dioxole moiety appear as singlet(s) near δ 6.8–7.2 ppm .
  • Mass Spectrometry (ESI+): Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • HPLC: Ensures purity (>95%) using reverse-phase columns and UV detection .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

  • Reaction Monitoring: Use TLC or LC-MS to track intermediates and minimize side reactions (e.g., over-alkylation) .
  • Catalyst Optimization: For low-yield steps (e.g., 22% in amide coupling), employ coupling agents like HATU or EDCI to improve efficiency .
  • Solvent Selection: DMF enhances solubility of intermediates compared to MeCN in coupling reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Control variables such as cell line (e.g., HUVECs vs. prostate cancer cells), incubation time, and solvent (DMSO concentration) .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values to compare potency across studies .
  • Stability Testing: Assess compound degradation in buffer/DMSO using LC-MS to rule out artifactual results .

Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?

Methodological Answer:

  • Substituent Effects:
    • Fluorine Position: 5-Fluoro substitution enhances metabolic stability compared to non-fluorinated analogs .
    • Piperazine vs. Piperidine: Piperazine derivatives (e.g., compounds 25–29 in ) show higher cytotoxicity (IC₅₀ ~10 µM) due to improved solubility .
    • Benzo[d][1,3]dioxole: Critical for talin binding (KCH-1521 in ; KD ~200 µM via SPR) .

Advanced: What challenges arise in achieving regioselectivity during synthesis?

Methodological Answer:

  • Competing Reactivity: The ethoxyethyl chain may undergo unintended O- or N-alkylation. Mitigate by using bulky bases (e.g., DBU) or protective groups (e.g., Boc for amines) .
  • Directing Groups: Introduce electron-withdrawing groups (e.g., -SO₂NH₂) to favor para-substitution in aromatic rings .

Advanced: How can computational modeling guide the design of derivatives?

Methodological Answer:

  • Docking Studies: Use tools like AutoDock to predict binding to targets (e.g., talin head domain in ) .
  • MD Simulations: Assess stability of sulfonamide-protein interactions over 100-ns trajectories .
  • QSAR Models: Correlate logP values (e.g., ~3.5 for this compound) with cellular permeability .

Table 1: Biological Data for Structural Analogs

Compound IDBiological Activity (IC₅₀)Key Structural FeatureReference
CCG258205 (14an)12 µM (Prostate Cancer)Pyridin-2-yl ethyl group
KCH-1521200 µM (Talin Binding)N-Acylurea linker
Compound 2510 µM (Cytotoxicity)Trifluoromethylphenyl group

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